Necrosulfonamide-d4
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Overview
Description
Necrosulfonamide-d4 is a deuterium-labeled derivative of Necrosulfonamide, a compound known for its role as a necroptosis inhibitor. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions. This compound is primarily used in scientific research to study the mechanisms of necroptosis and to develop potential therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Necrosulfonamide-d4 involves the incorporation of deuterium atoms into the Necrosulfonamide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Necrosulfonamide-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Necrosulfonamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Employed in cell biology to study necroptosis and its role in various diseases.
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting necroptosis pathways
Mechanism of Action
Necrosulfonamide-d4 exerts its effects by selectively targeting the mixed lineage kinase domain-like protein (MLKL). It covalently binds to a specific cysteine residue (Cys86) on MLKL, preventing its oligomerization and translocation to the plasma membrane. This disruption inhibits the formation of the necrosome complex, thereby blocking the necroptosis pathway .
Comparison with Similar Compounds
Similar Compounds
Necrosulfonamide: The non-deuterated version of Necrosulfonamide-d4, also a necroptosis inhibitor.
GSK’843 and GSK’872: Inhibitors of receptor-interacting protein kinase 3 (RIPK3), another key player in the necroptosis pathway.
Uniqueness
Necrosulfonamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-GTQWLDGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC=CN=C3OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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